molecular formula C23H30N4O5S B2741197 N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898444-47-8

N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2741197
CAS No.: 898444-47-8
M. Wt: 474.58
InChI Key: CZTAMIYNCYIYEK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H30N4O5S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research into novel heterocyclic compounds derived from related chemical structures, such as benzodifuranyl, triazines, and thiazolopyrimidines, has shown significant potential in the development of anti-inflammatory and analgesic agents. These compounds, including derivatives of morpholino and pyrimidine, have demonstrated high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal and Antimicrobial Applications

Derivatives of morpholin-3-yl-acetamide have been identified as broad-spectrum antifungal agents, with specific compounds enhancing plasmatic stability while maintaining in vitro antifungal activity against a range of fungi species, including Candida and Aspergillus species. These findings suggest potential therapeutic applications in antifungal drug development (Bardiot et al., 2015).

Synthesis of Antimicrobial Compounds

Research on the synthesis of pyrimidine-triazole derivatives from morpholin-3-one molecules has revealed antimicrobial activity against selected bacterial and fungal strains. This suggests the potential of these derivatives in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Development of Inhibitors and Anticancer Agents

Studies on thiazolyl N-benzyl-substituted acetamide derivatives, incorporating morpholinoethoxy phenyl groups, have demonstrated Src kinase inhibitory and anticancer activities. These compounds, by inhibiting the Src substrate binding site, offer insights into cancer treatment strategies and the development of anticancer drugs (Fallah-Tafti et al., 2011).

Anticonvulsant Agent Synthesis

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlight the potential of such compounds in treating convulsions. Docking studies and in vivo evaluations suggest these derivatives could contribute to the development of new anticonvulsant medications (Severina et al., 2020).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5S/c1-30-19-7-6-16(14-20(19)31-2)24-21(28)15-33-22-17-4-3-5-18(17)27(23(29)25-22)9-8-26-10-12-32-13-11-26/h6-7,14H,3-5,8-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTAMIYNCYIYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.